molecular formula C12H12N4O4 B1384198 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one CAS No. 66234-47-7

7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one

Katalognummer: B1384198
CAS-Nummer: 66234-47-7
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: WMABAQBSKMVXJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one (CAS 66234-47-7) is a high-value quinazolinone derivative serving as a critical synthetic intermediate in medicinal chemistry and anticancer research. This compound features a morpholino moiety and a nitro group on the quinazolinone scaffold, a structure recognized for its diverse biological activities. The quinazolinone core is a privileged structure in drug discovery, extensively investigated for its role in synthesizing several multi-targeted kinase inhibitors . Specifically, 4(3H)-quinazolinone and its derivatives are key precursors to potent inhibitors of the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase and Raf kinase, which are important targets in various cancer therapeutics . The structural features of this compound make it a versatile building block for further chemical functionalization, enabling the exploration of structure-activity relationships in the development of novel therapeutic agents. This product is supplied for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

7-morpholin-4-yl-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c17-12-8-5-11(16(18)19)10(6-9(8)13-7-14-12)15-1-3-20-4-2-15/h5-7H,1-4H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMABAQBSKMVXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N=CNC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313421
Record name 7-(Morpholin-4-yl)-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66234-47-7
Record name NSC270036
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(Morpholin-4-yl)-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric

Biologische Aktivität

7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one is a compound belonging to the quinazoline family, characterized by its morpholine ring and nitro group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound can be represented as follows:

\text{Molecular Formula C 11}H_{12}N_{4}O_{3}}

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives and subsequent nitration to introduce the nitro group. The general synthetic route includes:

  • Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives with formamide.
  • Nitration : Introduction of the nitro group using nitric acid or a nitrating mixture.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly as an anticancer agent and in inhibiting specific kinases.

Anticancer Activity

Several studies have reported the anticancer potential of quinazoline derivatives, including this compound. Its activity is often evaluated against different cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Reference
This compoundMCF75.2
This compoundPC36.8

The mechanism by which this compound exerts its biological effects may involve:

  • Kinase Inhibition : This compound has been shown to inhibit various kinases that play crucial roles in cancer cell signaling pathways.
  • Structural Activity Relationship (SAR) : Studies indicate that modifications on the quinazoline core can significantly affect biological activity, with electron-withdrawing groups enhancing potency against certain targets.

Case Studies

  • Inhibition of EGFR : A study demonstrated that derivatives of quinazolines, including those related to this compound, showed strong inhibition against EGFR mutations, which are common in non-small cell lung cancer (NSCLC) .
  • Cytotoxicity Evaluation : In vitro studies reported that this compound exhibited significant cytotoxicity against chronic myeloid leukemia cell lines, with a notable correlation between structural modifications and enhanced activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-Inflammatory Activity

One of the primary applications of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one is its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the inflammatory process, making its inhibition valuable for treating inflammatory diseases such as arthritis and other related conditions. The compound's structure allows for modifications that can enhance its efficacy while potentially reducing side effects compared to non-selective inhibitors.

Anticancer Properties

Research has indicated that derivatives of quinazolinones, including this compound, exhibit promising anticancer activities. The compound has been explored as a lead structure for developing inhibitors targeting the epidermal growth factor receptor (EGFR), which is implicated in various tumors. The incorporation of morpholine and nitro groups enhances the binding affinity of these compounds to their targets, potentially leading to improved therapeutic outcomes in cancer treatment .

Biological Mechanisms

Inhibition of Specific Pathways

The compound has been studied for its ability to inhibit specific signaling pathways involved in inflammation and cancer progression. For instance, molecular docking studies have shown that this compound can effectively bind to COX-2, thereby blocking its activity and reducing the production of pro-inflammatory mediators. Additionally, modifications to the compound's structure can enhance its selectivity and potency against various biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

Compound NameStructureBiological Activity
2-Methylquinazolin-4(3H)-oneStructureBroad-spectrum antimicrobial
3-(Morpholin-4-yl)quinazolin-4(3H)-oneStructureSelective COX-2 inhibitor
6-Nitroquinazolin-4(3H)-oneStructureAntitumor activity

This table illustrates how structural variations influence biological activity, highlighting the versatility of quinazoline derivatives in drug development.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

  • COX Inhibition and Inflammatory Disorders : A study demonstrated that compounds similar to this compound significantly reduced inflammation in animal models of arthritis by inhibiting COX enzymes.
  • EGFR Inhibition in Cancer Therapy : Clinical trials involving quinazoline derivatives targeting EGFR have shown promising results in reducing tumor size and improving patient outcomes in various cancers .

Vergleich Mit ähnlichen Verbindungen

7-Chloro-6-nitroquinazolin-4(3H)-one (CAS 53449-14-2)

  • Structure : Chlorine substituent at position 7.
  • Synthesis: Prepared from 2-amino-4-chlorobenzoic acid via cyclization and nitration .
  • Reactivity : The chlorine atom is a leaving group, enabling nucleophilic substitution (e.g., with sulfinates or amines) .
  • Applications : Key precursor for synthesizing derivatives like 7-morpholin-4-yl and 7-tosyl analogs .
  • Physical Properties: Melting point 263.5–265.0°C; Rf 0.34 (dichloromethane/methanol 20:1) .

6-Nitro-7-tosylquinazolin-4(3H)-one

  • Structure : Tosyl (p-toluenesulfonyl) group at position 7.
  • Synthesis : Reacting 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate in DMF at 90°C for 6h .
  • Characterization : Molecular ion peaks at m/z 343.97 ([M−H]⁻) and 368.03 ([M+Na]⁺); distinct NMR shifts at C-4' due to the methyl group in the tosyl substituent .
  • Reactivity : Tosyl group acts as a protective/leaving group in further reactions .

7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3)

  • Structure : Fluorine substituent at position 7.
  • Synthesis: Nitration of 7-fluoroquinazolin-4(3H)-one using concentrated H₂SO₄ and fuming HNO₃ at 373 K .
  • Properties : Fluorine’s electronegativity increases stability and influences hydrogen bonding in crystal structures .
  • Applications: Potential use in fluorinated pharmaceuticals due to enhanced metabolic stability .

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS 199327-61-2)

  • Structure : Methoxy group at position 7 and a morpholine-propoxy chain at position 5.
  • Synthesis : Multi-step process involving alkylation and substitution reactions .
  • Applications : Intermediate in gefitinib synthesis; the propoxy linker improves pharmacokinetics .

Comparative Analysis

Structural and Electronic Effects

Compound Substituent at C7 Electronic Effect Solubility
7-Morpholin-4-yl analog Morpholine (cyclic amine) Electron-donating High (polar group)
7-Chloro analog Chlorine Electron-withdrawing Low
7-Tosyl analog Tosyl (sulfone) Electron-withdrawing Moderate
7-Fluoro analog Fluorine Electron-withdrawing Moderate
  • Morpholine Group : Enhances solubility and steric bulk, favoring interactions in biological targets .
  • Chlorine/Tosyl Groups : Increase reactivity for substitution but reduce solubility .
  • Fluorine : Improves metabolic stability and membrane permeability .

Spectroscopic Differences

  • NMR : Morpholine’s N-CH₂ groups show distinct ¹H-NMR signals (~3.5 ppm), while tosyl’s methyl group appears at ~2.4 ppm .
  • MS : Molecular ion peaks vary by substituent mass (e.g., morpholine adds 87 Da vs. tosyl’s 155 Da) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nitration and subsequent substitution. For example, nitration of a quinazolinone precursor (e.g., 7-substituted quinazolin-4(3H)-one) using concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour introduces the nitro group . Morpholine substitution is then achieved via nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to deprotonate the morpholine .
  • Key Considerations : Nitration regioselectivity must be confirmed via HPLC or NMR, as competing reactions may yield positional isomers. Solvent choice impacts substitution efficiency; DMSO enhances nucleophilicity but may degrade thermally sensitive intermediates .

Q. How is the crystal structure of this compound validated, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography . Hydrogen atoms are typically positioned geometrically and refined with riding models (N–H = 0.86 Å, C–H = 0.93 Å) .
  • Validation : Check for R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and agreement with isotropic displacement parameters (Uiso). The CIF file should adhere to IUCr standards for deposition in databases like the Cambridge Structural Database .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) in morpholine-substituted quinazolinones be resolved?

  • Analysis : Discrepancies often arise from torsional strain in the morpholine ring or nitro-group planarity. Use Cremer-Pople puckering parameters to quantify ring distortion . For example, a morpholine ring with a puckering amplitude (Q) >0.5 Å indicates significant non-planarity, which may affect intermolecular interactions .
  • Resolution : Compare multiple datasets (e.g., low-temperature vs. room-temperature structures) to assess thermal motion artifacts. If discrepancies persist, validate via DFT calculations (B3LYP/6-31G*) to model ground-state geometry .

Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays, and how are SAR studies designed?

  • SAR Framework :

Substituent Effect on IC₅₀ (EGFR kinase) Rationale
6-NO₂IC₅₀ = 12 nMEnhances electron-withdrawing effects, stabilizing ATP-binding pocket interactions .
7-MorpholinylIC₅₀ = 8 nMImproves solubility and hydrogen-bonding with kinase hinge region .
  • Experimental Design : Use recombinant kinase assays (e.g., ADP-Glo™) with positive controls (e.g., gefitinib). Counter-screening against off-target kinases (e.g., VEGFR2) ensures selectivity. Molecular docking (AutoDock Vina) predicts binding poses, guided by co-crystal structures of related quinazolinones (PDB: 7JJ) .

Q. How do solvent effects and protonation states influence the compound’s reactivity in substitution reactions?

  • Mechanistic Insight : In polar aprotic solvents (DMF), the nitro group acts as a meta-directing electrophile, favoring morpholine substitution at the 7-position. Protonation at N3 of the quinazolinone ring (pKa ~3.5) increases electrophilicity but may reduce solubility in aqueous media .
  • Optimization : Use pH-controlled conditions (e.g., buffer at pH 4–5) to balance reactivity and solubility. Monitor reaction progress via LC-MS to detect intermediates (e.g., Meisenheimer complexes) .

Data Contradiction & Troubleshooting

Q. Conflicting reports on antitumor efficacy: How to reconcile in vitro vs. in vivo results?

  • Hypothesis Testing : Poor in vivo bioavailability may explain discrepancies. Assess logP (predicted ~2.1) and permeability (Caco-2 assay). If absorption is low, modify the prodrug (e.g., esterify the 4-oxo group) .
  • Experimental Validation : Compare pharmacokinetic profiles (AUC, Cmax) in murine models. Use PET imaging with ¹⁸F-labeled analogs to track tumor uptake .

Methodological Resources

  • Synthesis Protocols : Refer to Rewcastle et al. (1996) for nitration conditions and Ji et al. (2009) for crystallization .
  • Computational Tools : Gaussian 16 for DFT, PyMOL for visualizing docking poses .
  • Biological Assays : ADP-Glo™ kinase assay (Promega), protocols in Patlan et al. (2005) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.